Sodium peroxide

Description

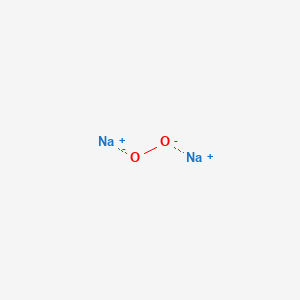

Structure

2D Structure

Propriétés

IUPAC Name |

disodium;peroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.O2/c;;1-2/q2*+1;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUVRDFDKPNGAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2O2 | |

| Record name | SODIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1516 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1606 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium peroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_peroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061660 | |

| Record name | Sodium peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.978 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium peroxide appears as a yellow-white to yellow granular solid. Mixtures with combustible material are readily ignited by friction, heat, or contact with moisture. May vigorously decompose under prolonged exposure to heat, causing the rupture of the containers., White to pale-yellow granules; [CHEMINFO MSDS], YELLOW-TO-WHITE POWDER. | |

| Record name | SODIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1516 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1492 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1606 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

657 °C, decomp | |

| Record name | SODIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/763 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOLUBLE IN ACID; INSOLUBLE IN ALKALI, Freely sol in water, forming sodium hydroxide and hydrogen peroxide, the latter quickly decomp into oxygen and water, Solubility in water: reaction | |

| Record name | SODIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/763 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1606 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.805 @ 20 °C, 2.8 g/cm³ | |

| Record name | SODIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/763 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1606 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Yellowish-white, granular powder, WHITE POWDER TURNING YELLOW ON EXPOSURE TO ATMOSPHERE, Yellowish-white powder turns yellow when heated, Pale yellow solid | |

CAS No. |

1313-60-6 | |

| Record name | SODIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1516 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium peroxide (Na2(O2)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/763 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1606 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

460 °C, decomp | |

| Record name | SODIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/763 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthesis and Formation Methodologies of Sodium Peroxide

Controlled Synthesis via Metallic Sodium and Oxygen Reaction

The commercial production of sodium peroxide has historically relied on the direct reaction of metallic sodium with oxygen. This process is typically conducted in two stages to ensure a controlled reaction and a high-purity product. google.comwikipedia.org

The first stage involves the oxidation of molten sodium to sodium oxide (Na₂O). This is achieved by reacting sodium with a controlled amount of oxygen, often in an atmosphere with less oxygen than air, at temperatures ranging from 130°C to 200°C. youtube.com The reaction is as follows:

4Na + O₂ → 2Na₂O wikipedia.org

Careful control of the temperature and oxygen supply is crucial during this stage to prevent the highly exothermic reaction from becoming uncontrollable. wikipedia.org

In the second stage, the resulting sodium oxide is then further oxidized to this compound by treating it with additional oxygen at a higher temperature, typically between 200°C and 350°C. google.com

2Na₂O + O₂ → 2Na₂O₂ wikipedia.org

Research has shown that the efficiency and purity of the final product can be significantly influenced by the reaction conditions. For instance, using oxygen-enriched air in the second stage can decrease the reaction time and reduce contamination from the corrosion of reaction vessels. google.com Modern methodologies focus on continuous processes rather than batch procedures to improve efficiency and safety. google.com

| Parameter | Stage 1: Formation of Sodium Oxide | Stage 2: Formation of this compound |

| Reactants | Metallic Sodium, Oxygen (controlled) | Sodium Oxide, Oxygen |

| Temperature Range | 130°C - 200°C | 200°C - 450°C google.com |

| Key Objective | Controlled initial oxidation | Complete conversion to peroxide |

Production Through Sodium Hydroxide (B78521) and Hydrogen Peroxide Pathways

An alternative route to this compound, particularly for producing its hydrated forms, involves the reaction of sodium hydroxide (NaOH) with hydrogen peroxide (H₂O₂). This method is especially useful for laboratory-scale synthesis and for producing the octahydrate of this compound (Na₂O₂·8H₂O). wikipedia.orgsciencemadness.org

The reaction is a neutralization process where the acidic nature of hydrogen peroxide reacts with the strong base, sodium hydroxide:

2NaOH + H₂O₂ → Na₂O₂ + 2H₂O echemi.com

The conditions of this reaction significantly affect the product. The formation of this compound is favored in concentrated solutions of sodium hydroxide, often at elevated temperatures and sometimes in the presence of catalysts. echemi.com Conversely, using dilute solutions of hydrogen peroxide is recommended to prevent its decomposition, which becomes more prevalent in concentrated solutions. sciencemadness.org The reaction is exothermic, and controlling the temperature is important to avoid rapid decomposition of the hydrogen peroxide. echemi.comjamgroupco.com

Research findings indicate that the molar ratio of the reactants plays a crucial role. An equimolar ratio may lead to the formation of sodium hydroperoxide (NaHO₂), whereas an excess of sodium hydroxide favors the formation of this compound. echemi.com The resulting this compound octahydrate can be precipitated from the solution by the addition of ethanol. sciencemadness.org

| Reactant Condition | Outcome | Reference |

| Dilute H₂O₂ solutions | Favored to prevent side reactions | sciencemadness.org |

| Concentrated NaOH solutions | Promotes Na₂O₂ formation | echemi.com |

| 1:1 Molar Ratio (NaOH:H₂O₂) | Can produce Sodium Hydroperoxide (NaHO₂) | echemi.com |

| 2:1 Molar Ratio (NaOH:H₂O₂) | Favors this compound (Na₂O₂) formation | echemi.com |

Electrochemical Formation of this compound in Energy Systems

The electrochemical formation of this compound is a key process in the functioning of sodium-oxygen (Na-O₂) and sodium-air (Na-air) batteries. These energy systems are of interest due to their high theoretical energy densities. The discharge product in these batteries can be either sodium superoxide (B77818) (NaO₂) or this compound, depending on the operating conditions.

The formation of this compound involves a two-electron reduction of oxygen:

2Na⁺ + O₂ + 2e⁻ → Na₂O₂

However, the formation of sodium superoxide via a one-electron reduction is often a competing and sometimes dominant reaction:

Na⁺ + O₂ + e⁻ → NaO₂

Research has shown that the formation of Na₂O₂ is thermodynamically favored under standard conditions. However, kinetic limitations can lead to the formation of NaO₂ as the primary discharge product. The choice of electrolyte solvent, oxygen partial pressure, and the presence of catalysts can influence which product is formed. For instance, in some non-aqueous electrolytes, sodium superoxide is the primary product, which can then undergo disproportionation to form this compound. echemi.com

In some sodium-air battery configurations, particularly in the presence of moisture, the discharge product has been identified as this compound dihydrate (Na₂O₂·2H₂O), and the rechargeability of the battery relies on the reversible formation of this compound.

Investigation of Phase Equilibrium in Synthetic Systems

Understanding the phase equilibrium in the systems from which this compound is synthesized is crucial for optimizing production and ensuring product purity. The relevant systems include the Na₂O-Na₂O₂-NaOH system for high-temperature synthesis and the NaOH-H₂O₂-H₂O system for aqueous synthesis.

A study on the pseudo-ternary phase diagram of the Na₂O-Na₂O₂-NaOH system was conducted to understand the state of these compounds at various temperatures. bohrium.com This is important for predicting the behavior of the mixture during synthesis and for understanding potential corrosion mechanisms of structural materials used in reactors. bohrium.com Thermal analyses using differential scanning calorimetry (DSC) have been employed to determine liquidus temperatures and ternary eutectic temperatures, which are essential for constructing accurate phase diagrams. bohrium.com

For the aqueous NaOH-H₂O₂-H₂O system, phase equilibria studies are critical for determining the optimal conditions for crystallizing this compound hydrates while minimizing impurities. alliedacademies.org The solubility of this compound and its hydrates in solutions of sodium hydroxide and hydrogen peroxide dictates the yield and purity of the final product. These phase diagrams are essential tools for designing crystallization processes that can effectively separate the desired product from the reaction mixture.

Optimization of Industrial Production Processes

The optimization of industrial this compound production focuses on increasing efficiency, purity, and safety while reducing costs. google.com Key areas of optimization include process control, reaction conditions, and raw material handling.

One significant advancement has been the move from batch processes to continuous production methods. Continuous reactors offer better control over reaction parameters and can lead to a more consistent product quality. google.com

Optimization of reaction conditions has also been a major focus. This includes:

Temperature Control: Maintaining the optimal temperature range for each stage of the sodium-oxygen reaction is critical to prevent the vaporization of sodium and the decomposition of this compound. google.com

Oxygen Concentration: Using air enriched with oxygen can significantly shorten the reaction time for converting sodium monoxide to this compound. This not only increases throughput but also reduces equipment corrosion and leads to a higher purity product. google.com

Agitation: Proper agitation of the reactants, particularly in the reaction between molten sodium and oxygen, ensures a uniform reaction and prevents the formation of a pasty mass, leading to a more complete conversion. google.com

Process Control: Modern chemical plants utilize advanced process control and optimization techniques to monitor and regulate variables like temperature, pressure, and flow rates in real-time. This ensures operational stability and maximizes production output while minimizing energy consumption. periodic-table-of-green-and-sustainable-chemistry.comuomustansiriyah.edu.iq Methodologies like Response Surface Methodology (RSM) are used to model and optimize processes by evaluating the effects of multiple variables simultaneously. researchgate.net

Furthermore, integrating the production process with other chemical plants, for example, by using byproducts from an exothermic reactor as raw materials, represents another avenue for process optimization and cost reduction. google.com

Mechanistic Investigations of Sodium Peroxide Reactions

Decomposition Pathways and Kinetics

Thermal Decomposition Mechanisms of Sodium Peroxide and Peroxyhydrates

This compound (Na₂O₂) exhibits hexagonal symmetry at room temperature and undergoes a phase transition at 512°C. wikipedia.org Upon further heating, it decomposes above its melting point of 460°C, and rapidly above its boiling point of 657°C, yielding sodium oxide (Na₂O) and oxygen (O₂). wikipedia.orgvedantu.com The decomposition process is exothermic and can be vigorous, particularly under prolonged exposure to heat, which can lead to the rupture of containers. nih.gov

This compound exists in several hydrated forms, known as peroxyhydrates, including Na₂O₂·2H₂O, Na₂O₂·8H₂O, Na₂O₂·2H₂O₂, and Na₂O₂·2H₂O₂·4H₂O. wikipedia.orgcollegedunia.com The octahydrate is notable for being a white solid, in contrast to the yellowish anhydrous form. wikipedia.org The thermal decomposition of these hydrates is a complex, multi-step process. For instance, the decomposition of sodium percarbonate (Na₂CO₃·1.5H₂O₂), a related peroxyhydrate, involves overlapping endothermic and exothermic steps. acs.orgresearchgate.net This is attributed to the initial detachment of hydrogen peroxide followed by its subsequent decomposition. acs.org The decomposition of sodium carbonate peroxyhydrate is understood to be a complex mechanism involving multiple species and reactions. comsol.it Studies on sodium percarbonate have shown that the decomposition begins with a surface reaction, followed by the advancement of a reaction interface towards the crystal's center. researchgate.net

The decomposition of this compound octahydrate has been observed to proceed with minimal scrambling of oxygen isotopes initially, though the degree of scrambling increases with the progression of decomposition and is temperature-dependent. researchgate.net

Interactive Table: Thermal Properties of this compound

| Property | Value |

| Melting Point | 460 °C (decomposes) nih.gov |

| Boiling Point | 657 °C (decomposes) wikipedia.org |

| Decomposition Temperature | Begins around 300 °C, rapid above 460 °C collegedunia.com |

| Crystal Structure Transition | 512 °C (from hexagonal) wikipedia.org |

Catalytic Decomposition Studies of Hydrogen Peroxide Derived from Peroxides

Hydrogen peroxide, which can be formed from the hydrolysis of this compound, decomposes into water and oxygen. proakademia.eu This decomposition can be slow but is accelerated by various catalysts. proakademia.eutntech.edu

Common catalysts for hydrogen peroxide decomposition include:

Iodide ions (I⁻) : Present in potassium iodide or sodium iodide, these ions effectively catalyze the decomposition. tntech.eduacs.org

Metal ions and oxides : Iron(III) chloride (FeCl₃) and manganese dioxide (MnO₂) are effective catalysts. nih.govflinnsci.com The reaction with manganese dioxide can be particularly vigorous. nih.gov

Enzymes : Catalase, an enzyme found in many living organisms, significantly speeds up the decomposition of hydrogen peroxide. proakademia.eu

Other substances : Metals like manganese, and even blood, can act as catalysts. flinnsci.com

The catalytic process often involves the formation of reaction intermediates. For example, when iron(III) chloride is used, a dark brown color indicates the formation of an intermediate species before the solution returns to its original color upon completion of the reaction. flinnsci.com

Conversely, certain substances can act as inhibitors, slowing down the catalytic decomposition. For instance, the addition of sodium phosphate (B84403) to a reaction catalyzed by iron(III) ions will precipitate the iron ions, thereby removing the catalyst and inhibiting the reaction. flinnsci.com

A synergistic catalytic effect has been observed with a system of sodium tungstate (B81510) and potassium iodide for hydrogen peroxide decomposition. The highest activity was noted at a specific molar ratio of the two components. researchgate.net

Mechanistic Models of Peroxide-Driven Processes

Mechanistic models for reactions involving peroxides often involve multiple, complex steps. For the thermal decomposition of sodium percarbonate, a model has been proposed that involves two overlapping mass-loss steps. These are controlled by the physical geometry of the reaction and successive endothermic and exothermic processes. acs.org A "zero-order model" has been developed for the decomposition of a bed of sodium carbonate peroxyhydrate particles, which includes five different species and multiple solid-state and homogeneous reactions. comsol.it This model can simulate the switch between diffusion-controlled and autocatalytic decomposition under different conditions. comsol.it

In the context of sodium-oxygen (Na-O₂) batteries, the reaction mechanisms of oxygen in aprotic solvents with alkali metal ions are complex and involve unstable, highly nucleophilic intermediates. rsc.org The formation of this compound dihydrate (Na₂O₂·2H₂O) has been identified as a key step that can significantly increase the charge overpotential in these systems. researchgate.net A proposed mechanism for oxygen reduction at platinum electrodes in the presence of sodium ions involves three potential surface processes:

Reduction of oxygen to form surface sodium superoxide (B77818).

Conversion of surface sodium superoxide to this compound on specific platinum crystal faces. rsc.org

Conversion of oxygen to superoxide at sites blocked by adsorbed sodium superoxide. rsc.org

For the oxidation of sugars by hydrogen peroxide under alkaline conditions (a system related to peroxide reactivity), the reaction can lead to extensive degradation, ultimately forming sodium formate. mdpi.comresearchgate.net

Reactivity with Carbon Dioxide and Other Atmospheric Gases

This compound reacts with carbon dioxide to produce sodium carbonate and oxygen. wikipedia.org This property makes it useful in closed environments like submarines and spacecraft for removing CO₂ and regenerating O₂. wikipedia.orgvaia.com

The reaction is generally represented as: 2Na₂O₂ + 2CO₂ → 2Na₂CO₃ + O₂ brainly.in

However, the actual mechanism is more complex and can involve intermediate steps. For instance, in the presence of water vapor, this compound first reacts to form sodium hydroxide (B78521) and hydrogen peroxide. xylenepower.com The sodium hydroxide then reacts with carbon dioxide to form sodium bicarbonate. xylenepower.com At higher temperatures (above 50-60°C), sodium bicarbonate can decompose to form sodium carbonate. xylenepower.com

The reaction of this compound octahydrate (Na₂O₂·8H₂O) with carbon dioxide is influenced by humidity. In moist air, it reacts rapidly to form sodium carbonate. researchgate.net In drier conditions, the reaction is much slower and proceeds through the formation of a percarbonate, believed to be sodium peroxycarbonate (Na₂CO₄), which can be identified by infrared spectroscopy and X-ray powder diffraction. researchgate.net

Hydrolysis and Formation of Hydrogen Peroxide from this compound

This compound reacts with water in a process called hydrolysis to form sodium hydroxide and hydrogen peroxide. collegedunia.comquora.com This reaction is highly exothermic and can be violent. nih.govquora.com

The basic hydrolysis reaction is: Na₂O₂ + 2H₂O → 2NaOH + H₂O₂ collegedunia.comquora.com

The stability of the resulting hydrogen peroxide is temperature-dependent. In cold water, hydrogen peroxide is relatively stable. quora.com However, the heat generated by the exothermic hydrolysis can cause the hydrogen peroxide to decompose into water and oxygen, especially if the water is initially hot. quora.com The sodium hydroxide produced in the hydrolysis can also accelerate the decomposition of hydrogen peroxide. quora.com

It is also possible to produce this compound octahydrate by treating sodium hydroxide with hydrogen peroxide. wikipedia.orgvedantu.com This suggests an equilibrium exists in the reaction. In the presence of excess water, the equilibrium favors the formation of sodium hydroxide and hydrogen peroxide. quora.com

The reaction between sodium hydroxide and hydrogen peroxide can yield different products depending on the conditions. With equimolar amounts, sodium hydroperoxide (NaHO₂) can be formed. echemi.com With an excess of sodium hydroxide, this compound is produced. echemi.com

Redox Reaction Mechanisms

This compound is a strong oxidizing agent. wikipedia.org It will oxidize numerous elements and compounds, sometimes with incandescence. For example, it reacts incandescently with antimony, arsenic, copper, potassium, tin, and zinc. nih.gov It can also spontaneously ignite with organic materials like aniline, benzene, paper, and wood when moistened. nih.gov

In the context of sodium-oxygen batteries, the oxygen reduction reaction (ORR) at the cathode in the presence of sodium ions is a key redox process. The mechanism is complex and still under investigation, but it is known to involve the formation of superoxide and peroxide species. rsc.org The surface of the electrode material plays a significant role in the reaction pathway. uwo.ca For example, on certain platinum surfaces, a stable surface this compound species is formed reversibly. rsc.org

In alkali fusion reactions, used to dissolve insoluble substances, this compound acts as a powerful oxidizing flux. For instance, it can be used to convert uranium oxides into sodium uranates, such as Na₄UO₅, which are more soluble in acid. tandfonline.com

The interaction of this compound with iron has also been studied. A corrosion reaction can occur at temperatures below 833 K, forming sodium ferrate (Na₅FeO₄). The proposed mechanism involves the formation of a corrosive melt of Fe and Na₂O₂ that spreads over the iron surface. researchgate.net

Electron Transfer Dynamics in Peroxide Oxidations

The oxidative power of this compound (Na₂O₂) is fundamentally rooted in the chemistry of the peroxide anion (O₂²⁻). Oxidation reactions involving peroxides can proceed through various mechanisms, including direct two-electron transfers or sequential one-electron transfers. uniroma1.it In the context of this compound, evidence suggests that its oxidation overwhelmingly occurs via two sequential one-electron transfers rather than a direct two-electron pathway. uniroma1.it

Subsequent reaction pathways depend on the electrochemical potential. The superoxide intermediate can undergo a second one-electron transfer to yield molecular oxygen. uniroma1.it This sequential transfer is a key feature of peroxide oxidation dynamics. The process can be summarized as the oxidation of an oxide ion (O²⁻) to a peroxide ion (O₂²⁻), which then can be further oxidized to superoxide (O₂⁻) and finally molecular oxygen (O₂).

Furthermore, the concept of proton-coupled electron transfer (PCET) is crucial, especially in aqueous environments. researchgate.net At a solid-liquid interface, protons can become thermodynamically coupled to electrons, meaning both can participate in the redox cycle. researchgate.net This coupling can significantly influence the reaction pathway and the efficiency of the oxidation process.

Free Radical Generation Pathways (Hydroxyl, Superoxide, Hydroperoxyl, Singlet Oxygen)

This compound reactions, particularly in the presence of water and other agents, are potent sources of various reactive oxygen species (ROS). These highly reactive species are central to the oxidative capacity of peroxides.

Superoxide (O₂•⁻): The superoxide anion is an intermediate in the oxidation of this compound. uniroma1.itista.ac.at In sodium-oxygen battery systems, sodium superoxide (NaO₂) is recognized as a primary product formed through a one-electron transfer reaction. osti.gov It can also be produced when this compound is treated with oxygen. wikipedia.org

Hydroxyl Radical (•OH): The hydroxyl radical is one of the most reactive oxidizers known. wikipedia.orgiiab.me It is commonly produced from the decomposition of hydroperoxides (ROOH). wikipedia.orgiiab.me In processes like Fenton chemistry, trace amounts of transition metals can catalyze the decomposition of peroxides, such as hydrogen peroxide formed from this compound hydrolysis, to generate hydroxyl radicals. wikipedia.orgiiab.me

Hydroperoxyl Radical (HOO•): This radical is the protonated form, or conjugate acid, of the superoxide anion. wikipedia.org The equilibrium between superoxide (O₂•⁻) and the hydroperoxyl radical (HOO•) is pH-dependent. In aqueous solutions, protonation of the superoxide radical leads to the formation of the hydroperoxyl radical. wikipedia.org The hydroperoxyl radical can act as a significant oxidant and is considered an important initiator of processes like lipid peroxidation. wikipedia.org

Singlet Oxygen (¹O₂): Singlet oxygen is an electronically excited state of molecular oxygen that is highly reactive. github.io It can be generated as a byproduct of chemical reactions involving other ROS. nih.gov For instance, the disproportionation (self-reaction) of superoxide or hydroperoxyl radicals is a known pathway for singlet oxygen production. ista.ac.at The oxidation of this compound by certain mediators can also lead to the formation of singlet oxygen, particularly when the redox potential is sufficiently high. uniroma1.itista.ac.at

Influences of Environmental Conditions on Reaction Kinetics

The rate and outcome of this compound reactions are highly sensitive to environmental factors such as temperature, pH, and reactant concentrations.

Temperature: Temperature significantly affects reaction kinetics. Higher temperatures generally increase the rate of molecular motion, leading to faster decomposition and reaction rates for peroxides. fishersci.com In the specific context of sodium oxidation, the formation of this compound versus sodium monoxide is dependent on temperature; high temperatures, along with a high oxygen fraction, favor the production of this compound.

pH: The pH of the reaction medium has a profound impact. Hydrogen peroxide, formed when this compound reacts with water, is a weak acid and its stability is pH-dependent. 16streets.commims.com Generally, peroxide decomposition is slow in acidic to moderately alkaline solutions but can be accelerated in strongly alkaline environments. The activation energy for hydrogen peroxide decomposition has been observed to be lower in basic mediums compared to acidic ones, indicating a faster reaction rate at higher pH.

Reactant Concentration: The concentration of reactants directly influences the velocity of the reaction, a principle described by the Law of Mass Action. Higher concentrations of peroxide lead to a greater rate of heat release and a faster reaction. Therefore, controlling reactant concentration is a critical factor in managing the kinetics of peroxide reactions.

Interactive Data Table: Factors Affecting Peroxide Reaction Kinetics

| Factor | Influence on Reaction Rate | Notes |

|---|---|---|

| Temperature | Increases | Higher temperature leads to faster decomposition. Favors Na₂O₂ formation over Na₂O at high oxygen levels. |

| pH | Increases with alkalinity | Decomposition is faster in strongly alkaline conditions. Affects the equilibrium of radical species like O₂•⁻/HOO•. |

| Concentration | Increases | Higher concentration leads to a faster reaction velocity as per the Law of Mass Action. |

| Catalysts | Increases | Transition metals can significantly accelerate the decomposition of peroxides to form free radicals. |

Spectroscopic and Structural Elucidation of Sodium Peroxide

Crystal Structure Analysis of Anhydrous Sodium Peroxide

Anhydrous this compound exists in different polymorphic forms depending on the temperature. The room-temperature phase, α-Na₂O₂, possesses a hexagonal crystal structure. acs.organsto.gov.au This structure is defined by the P-62m (or P6̅2m, No. 189) space group. acs.orgcrystallography.netugr.es Upon heating, a phase transition occurs. Above 400 °C, α-Na₂O₂ transforms into the high-temperature β-Na₂O₂ phase, which adopts a tetragonal structure with the I4₁/acd (No. 142) space group. acs.organsto.gov.au This transition from the alpha to the beta phase is accompanied by a significant volume expansion of approximately 10%, which is attributed to the realignment or rotation of the peroxide (O₂²⁻) groups within the crystal lattice. acs.organsto.gov.auresearchgate.net

| Phase | Crystal System | Space Group | Temperature Stability |

|---|---|---|---|

| α-Na₂O₂ | Hexagonal | P-62m (No. 189) | Room Temperature to ~400-512°C |

| β-Na₂O₂ | Tetragonal | I4₁/acd (No. 142) | Above ~400-512°C |

Structural Characterization of Hydrated this compound Forms (e.g., Na₂O₂·8H₂O, Na₂O₂·2H₂O)

This compound readily forms hydrates, with the octahydrate (Na₂O₂·8H₂O) being a well-characterized crystalline solid. cdnsciencepub.comcdnsciencepub.comresearchgate.net X-ray diffraction studies have revealed that this compound octahydrate crystallizes in the monoclinic space group C2/c. cdnsciencepub.comcdnsciencepub.comresearchgate.netresearchgate.net The structure is centrosymmetric and features peroxide anions (O₂²⁻) with an O-O bond distance of approximately 1.499(2) Å. cdnsciencepub.comcdnsciencepub.comresearchgate.net

In the crystal lattice of Na₂O₂·8H₂O, each sodium ion is at the center of an approximate octahedron formed by six water molecules. cdnsciencepub.comresearchgate.netresearchgate.net Four of these water molecules act as bridges to other sodium atoms, while the remaining two bridge to the peroxide anions. cdnsciencepub.comresearchgate.netresearchgate.net Each oxygen atom of the peroxide ion is located at the apex of a rough square-based pyramid, with the base composed of four oxygen atoms from water molecules. cdnsciencepub.comcdnsciencepub.comresearchgate.net

The dihydrate form, Na₂O₂·2H₂O, can be obtained from the octahydrate. cdnsciencepub.comsciencemadness.org When Na₂O₂·8H₂O is placed over a desiccant or under a vacuum for several hours, it loses six water molecules, resulting in a phase change to the dihydrate. cdnsciencepub.comsciencemadness.org The powder diffraction pattern for the resulting dihydrate has been reported and is used for its identification. cdnsciencepub.comgithub.io While detailed structural information for the dihydrate is less common, it is often identified in electrochemical systems, where it can form from the decomposition of sodium superoxide (B77818) (NaO₂) or in the presence of trace water. csic.es

| Compound | Crystal System | Space Group | O-O Bond Distance (Å) | Key Structural Features |

|---|---|---|---|---|

| Na₂O₂·8H₂O | Monoclinic | C2/c | 1.499(2) | Na⁺ ions are octahedrally coordinated by H₂O molecules. |

| Na₂O₂·2H₂O | Orthorhombic (proposed) | N/A | N/A | Formed from Na₂O₂·8H₂O under vacuum; identified by its characteristic XRD pattern. cdnsciencepub.comcsic.es |

Vibrational Spectroscopy Applications (Raman, Infrared) for Structural Analysis and Reaction Monitoring

Vibrational spectroscopy, including Raman and infrared (IR) techniques, is crucial for analyzing the structure of this compound and monitoring its chemical transformations. Raman spectroscopy is particularly effective for detecting the peroxide ion (O₂²⁻) due to its characteristic O-O stretching mode.

Raman Spectroscopy : The Raman spectrum of anhydrous Na₂O₂ shows distinct peaks corresponding to the peroxide ion. github.ioresearchmap.jp For instance, peaks are observed around 735-740 cm⁻¹ and 791-793 cm⁻¹. github.iouwo.ca These bands can shift or change dramatically during phase transitions, such as the α-to-β transition that occurs around 780 K, making Raman an effective tool for monitoring these changes. researchmap.jp In studies of sodium-oxygen batteries, Raman spectroscopy is used to identify discharge products; Na₂O₂ is identified by its characteristic peaks, distinguishing it from sodium superoxide (NaO₂), which has a strong peak around 1156 cm⁻¹. github.iocsic.es A peak observed at 1136 cm⁻¹ in some studies has been attributed to the hydrated form, Na₂O₂·2H₂O. csic.esuwo.ca

Infrared (IR) Spectroscopy : IR spectroscopy complements Raman analysis and is particularly useful for identifying products of reactions involving this compound. For example, when Na₂O₂ reacts with carbon dioxide under dry conditions, the formation of a sodium percarbonate species can be identified using IR spectroscopy before its eventual conversion to sodium carbonate. researchgate.net In studies of battery degradation, Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy helps detect various side products, including carbonates and formates, as well as bands related to Na₂O₂·2H₂O. csic.es

X-ray Diffraction (XRD) and High-Energy X-ray Diffraction (HEXRD) for Phase Identification and Evolution

X-ray diffraction is a primary technique for identifying the crystalline phases of this compound and its related compounds. ansto.gov.aucdnsciencepub.com Both laboratory-based powder XRD and high-energy synchrotron XRD (HEXRD) are employed to study its structural evolution. acs.organsto.gov.augithub.io

Variable-temperature synchrotron XRD has been instrumental in tracking the phase transition of anhydrous Na₂O₂ from the hexagonal α-phase to the tetragonal β-phase at elevated temperatures. acs.organsto.gov.au This technique allows for precise determination of lattice parameters and thermal expansion coefficients. acs.orgresearchgate.net The thermal expansion coefficient for α-Na₂O₂ was found to be nearly isotropic and linear, with a value of approximately 2.84 x 10⁻⁵ °C⁻¹. researchgate.net

In the context of sodium-air batteries, XRD and HEXRD are used to identify the discharge products on the electrode surface. github.iocsic.es These methods can distinguish between NaO₂, Na₂O₂, and hydrated forms like Na₂O₂·2H₂O based on their unique diffraction patterns. github.iocsic.es For example, the diffraction pattern of Na₂O₂·2H₂O matches the JCPDS reference card number 15-0064, allowing for its unequivocal identification in discharged battery cathodes. github.io In situ XRD experiments using high-energy X-rays allow for real-time monitoring of the formation and evolution of these phases during battery operation. github.ioberkeley.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Species Identification

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²³Na NMR, is a powerful, element-specific tool for characterizing sodium-containing compounds. acs.orguwo.ca It can unambiguously distinguish between different sodium species in a mixture, such as Na₂O₂, sodium superoxide (NaO₂), and sodium carbonate (Na₂CO₃), which is often a challenge for other techniques. acs.orgresearchgate.netmcmaster.ca

The various sodium compounds have distinct ²³Na NMR signatures. researchgate.netmcmaster.ca These differences arise from variations in the local chemical environment and electronic structure of the sodium nuclei. uwo.ca For instance, the paramagnetic nature of NaO₂ results in a significant frequency shift and rapid relaxation, making its signal clearly distinguishable from the diamagnetic signals of Na₂O₂ and Na₂CO₃. acs.orgresearchgate.net While the signals for Na₂O₂ and Na₂CO₃ can overlap in one-dimensional spectra, they can be resolved and quantified using two-dimensional techniques like Multiple Quantum Magic Angle Spinning (MQMAS) spectroscopy. acs.orgresearchgate.net This makes ²³Na NMR an invaluable diagnostic tool for analyzing the complex mixture of products formed in sodium-oxygen batteries. acs.orgnih.gov

Thermal Analysis Techniques (DSC, DTA, TGA) for Phase Transitions and Decomposition Studies

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC), Differential Thermal Analysis (DTA), and Thermogravimetric Analysis (TGA) are used to study the phase transitions and thermal stability of this compound. These methods measure changes in heat flow (DSC/DTA) or mass (TGA) as a function of temperature.

DSC studies have been conducted to determine the thermodynamic parameters associated with the phase transitions of Na₂O₂. jaea.go.jpresearchgate.net Due to the high reactivity of this compound at elevated temperatures, these measurements require special precautions, such as the use of inert crucibles and a controlled inert gas atmosphere. researchgate.net From such analyses, the transition temperature for the structural phase change from α-Na₂O₂ to β-Na₂O₂ was identified at 512 ± 1°C. researchgate.net DSC has been successfully used to determine the transition temperatures and enthalpy changes for both the solid-state structural phase transition and the subsequent melting of Na₂O₂. jaea.go.jpresearchgate.net The octahydrate, Na₂O₂·8H₂O, is known to melt in its own water of crystallization at 30°C, a transition that can also be observed by thermal methods. sciencemadness.org

Advanced Microscopy for Morphological and Compositional Analysis (SEM, TEM)

Advanced microscopy techniques, primarily Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide critical information about the surface morphology, particle size, and spatial distribution of this compound and its products.

SEM is frequently used to visualize the morphology of discharge products in sodium-oxygen batteries. github.iogithub.io For example, Na₂O₂·2H₂O formed in a glass chamber cell has been observed as having an irregular, rod-like structure that is unevenly dispersed on carbon fibers. github.io In other contexts, Na₂O₂-based products can appear as spherical structures with diameters around 2 µm, evenly deposited on a substrate. github.io When coupled with Energy-Dispersive X-ray spectroscopy (EDS or EDX), SEM can also provide elemental mapping, confirming the presence and distribution of sodium and oxygen in the observed particles. github.ionih.gov These morphological studies are essential for understanding the growth mechanisms of the discharge products and their impact on battery performance. github.iouwo.ca

Applications of Sodium Peroxide in Advanced Chemical Systems

Applications in Organic Synthesis

In the realm of organic synthesis, sodium peroxide and its related adducts are valued for their ability to effect oxidations, often under mild and selective conditions. They can act as direct oxidants or as convenient sources of hydrogen peroxide.

This compound is a potent oxidant used for various transformations in synthetic chemistry. researchgate.net Its utility stems from its ability to react with a wide range of organic substrates. For instance, it has been employed in the diastereoselective epoxidation of α,β-unsaturated carbonyl compounds. tandfonline.comresearchgate.netundip.ac.id Beyond direct applications, related peroxy compounds, which can be considered adducts of this compound's fundamental reactive species, hydrogen peroxide, also play a significant role. These adducts, such as sodium percarbonate, are recognized as useful and versatile oxidizing agents in organic synthesis. rsc.orgnih.gov

A key advantage of this compound in organic synthesis is its potential for chemoselectivity. Research has demonstrated its ability to oxidize specific functional groups while leaving others in a molecule unaffected.

A notable example is the oxidation of conjugated Δ⁴-3-ketosteroids to their corresponding Δ⁴-3,4-diones using aqueous this compound. In this transformation, saturated carbonyl and alcohol functionalities present in the steroid scaffold remain intact, highlighting the reagent's selectivity for the activated enone system. Another instance of its specific reactivity is the stereospecific conversion of 2-phospholene 1-oxides into their 2,3-epoxides in high yields. tandfonline.com These examples underscore the utility of this compound in complex syntheses where targeted oxidation is crucial.

Table 1: Examples of Selective Oxidation with this compound

| Substrate Type | Functional Group Oxidized | Unaffected Functional Groups | Product Type |

| Conjugated Ketosteroids | Enone (α,β-Unsaturated Ketone) | Saturated Ketones, Alcohols | Diketone |

| 2-Phospholene 1-oxides | Carbon-Carbon Double Bond | Phosphine Oxide | Epoxide |

This compound has proven to be a highly effective reagent for the epoxidation of electron-deficient alkenes. A novel and efficient method utilizes this compound for the highly diastereoselective epoxidation of various α,β-unsaturated carbonyl compounds, with a particular focus on (E)-chalcones. tandfonline.comresearchgate.netundip.ac.id This method is characterized by good to excellent yields and rapid reaction times. researchgate.netundip.ac.id The epoxidation proceeds diastereospecifically in all documented cases. tandfonline.comresearchgate.netundip.ac.id

Furthermore, this compound is effective in the stereospecific epoxidation of 2-phospholene 1-oxides, converting them to the corresponding 2,3-epoxides in high yields. tandfonline.com The adduct, sodium percarbonate, which releases hydrogen peroxide, is also widely used in epoxidation reactions, often in conjunction with catalysts like methyltrioxorhenium (MTO) or manganese complexes. wikipedia.orgrsc.orgrsc.org

Table 2: Epoxidation of α,β-Unsaturated Carbonyl Compounds with this compound

| Substrate | Oxidant | Key Features | Yield | Ref. |

| (E)-Chalcones | This compound | High diastereoselectivity, Short reaction times | Good to Excellent | researchgate.netundip.ac.id |

| α,β-Unsaturated Carbonyls | This compound | High reactivity, Diastereospecific | Good to Excellent | tandfonline.com |

| 2-Phospholene 1-oxides | This compound | Stereospecific conversion | High | tandfonline.com |

The oxidation of sulfides and amines represents an important transformation in organic synthesis, and peroxide compounds are key reagents in this area. While direct oxidation with this compound is less commonly documented in recent literature, its adducts, sodium percarbonate and sodium perborate (B1237305), are frequently used as sources of hydrogen peroxide for these reactions.

Hydrogen peroxide, often generated in situ from these adducts, readily oxidizes sulfides. The reaction can typically be controlled to yield either sulfoxides or, with further oxidation, sulfones. acs.orgpsu.edursc.org For instance, sodium perborate is known to convert thioethers into their corresponding sulfoxides and sulfones. psu.edu Similarly, sodium percarbonate has been employed for the chemoselective oxidation of sulfides. tandfonline.com

In amine chemistry, oxidation leads to a variety of products. Tertiary amines are oxidized to amine N-oxides. rsc.orgorgsyn.org This transformation is efficiently carried out using sodium percarbonate in the presence of rhenium-based catalysts. orgsyn.org Secondary amines can be oxidized to nitrones using hydrogen peroxide, often with a sodium tungstate (B81510) catalyst. researchgate.netgoogle.com Sodium perborate in acetic acid has been shown to be effective for the oxidation of azines to their N-oxides. acs.org

Aromatic iodides are valuable intermediates in organic synthesis, and their preparation often involves oxidative methods. Sodium percarbonate, a solid adduct of sodium carbonate and hydrogen peroxide, has emerged as a cheap, stable, and environmentally friendly oxidant for the iodination of a variety of aromatic compounds.

In these procedures, molecular iodine (I₂) or potassium iodide is used as the iodine source, and sodium percarbonate provides the oxidizing power to generate the active iodinating species (e.g., I⁺). These methods are applicable to a range of arenes, from activated to some deactivated systems, and can produce mono- or diiodinated products in good yields (typically 60-92%). The reactions are often carried out in solvent systems like glacial acetic acid, sometimes with the addition of acetic anhydride (B1165640) and sulfuric acid to facilitate the iodination of less reactive substrates.

Table 3: Oxidative Iodination of Arenes using Sodium Percarbonate

| Arene Type | Iodine Source | Oxidant | Key Conditions | Yield | Ref. |

| Activated & Deactivated Arenes | I₂ | Sodium Percarbonate | Glacial Acetic Acid / H₂SO₄ | 60-92% | |

| Various Aromatics | I₂ or KI | Sodium Percarbonate | Varied (e.g., EtOH/H₂SO₄) | Good |

Solid peroxide adducts like sodium percarbonate and sodium perborate serve as safe, stable, and convenient alternatives to using unstable, highly concentrated solutions of hydrogen peroxide. acs.orgresearchgate.net They are often referred to as "dry carriers" of H₂O₂ and are valuable reagents in organic synthesis.

Sodium Percarbonate (SPC) , an adduct with the formula 2Na₂CO₃·3H₂O₂, is a crystalline solid that releases hydrogen peroxide when dissolved in water. It is particularly useful as a source of anhydrous H₂O₂ in non-aqueous solvents that can leach the peroxide from the solid carbonate. This property makes it ideal for reactions like epoxidations, Baeyer-Villiger oxidations, and the oxidation of sulfides and amines. orgsyn.orgresearchgate.net For example, it can be used with trifluoroacetic anhydride to generate trifluoroperacetic acid in situ for Baeyer-Villiger reactions.

Sodium Perborate (SPB) , which has the general formula NaBO₃·nH₂O and exists as a dimer, is another important solid source of hydrogen peroxide. acs.org Upon dissolution in water, it hydrolyzes to release H₂O₂ and borate. psu.edu However, spectroscopic studies indicate that peroxoborate anions persist in solution and contribute to its reactivity. acs.org SPB is a versatile oxidant used for converting aldehydes to carboxylic acids, iodoarenes to (diacetoxyiodo)arenes, and sulfur heterocycles to their S,S-dioxides. acs.org

Both SPC and SPB are valued for their low cost, stability, and eco-friendly nature, making them attractive oxidants for a wide array of synthetic transformations. rsc.orgacs.orgresearchgate.net

Role in Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes are a suite of chemical treatment methods designed to eliminate organic and inorganic pollutants in water and wastewater. wikipedia.org These processes are characterized by the in situ generation of highly reactive and powerful oxidizing agents, most notably hydroxyl radicals (•OH). researchgate.net this compound, upon dissolution in water, yields hydrogen peroxide (H₂O₂), a primary precursor for these reactive species. mdpi.com Similarly, compounds like sodium percarbonate (SPC), an adduct of sodium carbonate and hydrogen peroxide, are frequently used as a solid, stable source of H₂O₂ for AOPs. pjoes.comresearchgate.net

The efficacy of peroxide-based AOPs has been demonstrated in the degradation of a wide array of persistent organic pollutants (POPs), which are resistant to conventional treatment methods. researchgate.net

Polycyclic Aromatic Hydrocarbons (PAHs): Sodium percarbonate has been successfully used to degrade PAHs in contaminated soil and industrial wastewater. researchgate.netresearchgate.net In modified photo-Fenton processes, the efficiency of PAH removal from coke wastewater ranged from 89.1% to 97.6%, with degradation being directly proportional to the oxidant dose. mdpi.comresearchgate.net For instance, increasing the dose of sodium carbonate-hydrogen peroxide from 1.2 g/L to 2.0 g/L enhanced the degradation of the sum of 16 PAHs from 94% to 97.6%. mdpi.com The process can lead to the complete oxidation of certain PAHs like acenaphthene. researchgate.net

1,4-Dioxane (B91453): This common solvent stabilizer is a challenging contaminant due to its high solubility and resistance to biodegradation. nih.gov AOPs utilizing peroxide sources have shown promise for its removal. In a comparative study, an ultraviolet AOP (UV-AOP) using sodium perborate (a compound that also releases H₂O₂) achieved a 43.9% reduction of 1,4-dioxane, a result comparable to the 42.8% removal seen with an equivalent dose of liquid hydrogen peroxide. aemas.commdpi.comresearchgate.net Another approach involves a binary system of hydrogen peroxide and persulfate, which, when catalyzed by Fe²⁺, resulted in the complete degradation of 1,4-dioxane within four hours. nih.gov

Trichloroethene (TCE): A prevalent groundwater contaminant, TCE can be effectively degraded using peroxide-based AOPs. iwaponline.com Studies show that trichloroethene can be oxidized by sodium percarbonate over a wide pH range. researchgate.net A system using siderite-catalyzed hydrogen peroxide demonstrated a 100% removal rate for TCE, mineralizing it to CO₂, Cl⁻, and H₂O. iwaponline.comresearchgate.net In a binary oxidant system activated by Fe²⁺, both TCE and 1,4-dioxane underwent complete degradation. nih.gov

Amoxicillin (B794): The presence of antibiotics like amoxicillin in water bodies is a significant environmental concern. brjac.com.br Peroxide-based AOPs offer a viable treatment method. Enzymatic degradation using peroxidase in the presence of hydrogen peroxide achieved a 51% reduction in amoxicillin concentration within 9 hours. brjac.com.br Another study investigating high-frequency ultrasound combined with H₂O₂ demonstrated that increasing the peroxide dose accelerates the degradation of amoxicillin, significantly improving the rate compared to treatment without ultrasound. gnest.org

Table 1: Degradation Efficiency of Persistent Organic Pollutants using Peroxide-Based AOPs

| Pollutant | Oxidant System | Catalyst/Activator | Degradation Efficiency | Source(s) |

|---|---|---|---|---|

| PAHs | Sodium Carbonate-H₂O₂ | Fe²⁺, UV Light | 94 - 97.6% | mdpi.com |

| 1,4-Dioxane | Sodium Perborate (as H₂O₂) | UV Light | 43.9% | mdpi.comresearchgate.net |

| 1,4-Dioxane | H₂O₂ + Persulfate | Fe²⁺ | 100% (in 4 hours) | nih.gov |

| Trichloroethene | H₂O₂ | Siderite | 100% | iwaponline.comresearchgate.net |

| Amoxicillin | H₂O₂ | Peroxidase | ~51% (in 9 hours) | brjac.com.br |

The activation of hydrogen peroxide is crucial for generating the highly reactive radical species that drive AOPs. This is often achieved through catalysis.

Fenton-like Reactions: The classic Fenton reaction involves the decomposition of H₂O₂ by ferrous ions (Fe²⁺) to produce hydroxyl radicals. researchgate.net Fenton-like reactions expand this concept to include other transition metals or catalysis under different conditions. nih.govaip.org These reactions are fundamental to many AOPs used for environmental remediation. aip.orguwc.ac.za Sodium percarbonate can be used as the H₂O₂ source in modified Fenton processes to degrade pollutants like PAHs. mdpi.com The process involves adding a source of Fe²⁺ (e.g., FeSO₄·7H₂O) to the solution containing the peroxide. mdpi.comresearchgate.net While homogeneous catalysts like dissolved iron salts are effective, they can be limited by a narrow working pH range and the production of iron-containing sludge. stanford.edu Consequently, heterogeneous Fenton reactions using solid catalysts are a promising alternative. stanford.edu

Siderite-Catalyzed Systems: Natural iron-bearing minerals can serve as effective and low-cost catalysts in Fenton-like processes. Siderite (FeCO₃) has been successfully used to catalyze hydrogen peroxide for the degradation of TCE in groundwater. iwaponline.comresearchgate.net In a system combining siderite-catalyzed H₂O₂ and sodium persulfate, TCE was completely mineralized, demonstrating the effectiveness of this mineral-based catalytic approach. iwaponline.comresearchgate.net

The efficiency of peroxide-based AOPs can be significantly enhanced by coupling them with ultraviolet (UV) radiation. researchgate.net

The UV/H₂O₂ process generates hydroxyl radicals through the photolytic cleavage of the O-O bond in hydrogen peroxide. stanford.eduiwaponline.com This method is effective for degrading a wide range of organic micropollutants. iwaponline.com Studies have demonstrated that combining UV light with sodium carbonate-hydrogen peroxide in a photo-Fenton reaction effectively removes PAHs from wastewater. mdpi.comresearchgate.net The UV radiation not only facilitates the production of additional hydroxyl radicals but can also contribute to the direct photolysis of some pollutants. mdpi.com

Comparative studies on the degradation of 1,4-dioxane found that UV-AOPs using either sodium perborate or hydrogen peroxide as the oxidant source performed similarly, achieving removal rates of 43.9% and 42.8%, respectively. mdpi.comresearchgate.net While liquid H₂O₂ may be less expensive, solid peroxide sources like sodium perborate or sodium percarbonate offer significant logistical advantages for remote operations as they are more stable for transport and storage. aemas.commdpi.com

The degradation of pollutants in peroxide-based AOPs is driven by the action of various highly reactive species generated in situ.

Hydroxyl Radical (•OH): The hydroxyl radical is the primary oxidant in most AOPs, including the Fenton reaction. researchgate.netuwc.ac.za It has a very high oxidation potential and reacts non-selectively and rapidly with most organic compounds, leading to their fragmentation and eventual mineralization into harmless products like CO₂, H₂O, and inorganic ions. wikipedia.orgpjoes.com

Other Reactive Species: While •OH is a key player, AOPs involving sodium percarbonate can also generate a suite of other reactive oxygen species (ROS), including superoxide (B77818) radicals (O₂•⁻), singlet oxygen (¹O₂), and carbonate radicals (CO₃•⁻). nih.gov The presence of carbonate from the sodium percarbonate can lead to the formation of carbonate radicals (CO₃•⁻) through reaction with •OH. mdpi.com These radicals can then participate in the degradation process. mdpi.com In Fenton and Fenton-like reactions, there is ongoing research and debate about the role of other high-valent iron species, such as the ferryl ion (Fe(IV) or FeO²⁺), which may also act as a primary oxidant depending on reaction conditions like pH. nih.govnih.gov

The degradation of pollutants by these radicals typically occurs through mechanisms such as hydrogen abstraction, addition to unsaturated bonds, and direct electron transfer. magtech.com.cntandfonline.com

To maximize the efficiency and cost-effectiveness of AOPs, the dosage of the peroxide source must be carefully optimized.

Research has consistently shown that the effectiveness of pollutant degradation is highly dependent on the oxidant dose. mdpi.com For the degradation of PAHs using a photo-Fenton process, the removal efficiency was directly proportional to the dose of sodium carbonate-hydrogen peroxide. mdpi.com Similarly, for TCE degradation using sodium percarbonate, the rate of decomposition increased as the molar ratio of the oxidant to the contaminant was increased. researchgate.net However, an excessive dose does not always lead to better results and can be uneconomical. Studies on TCE degradation using chelated calcium peroxide found that the removal efficiency first increased and then decreased as the peroxide dosage was raised, indicating an optimal concentration. e3s-conferences.org

The optimization process involves considering factors such as the nature and concentration of the contaminant, the inherent soil oxidant demand (SOD) of the site, and the presence of scavenging species. researchgate.netrsc.org For large-scale applications, it may be necessary to perform repetitive or more frequent dosing to sustain the treatment process and achieve the desired remediation goals. itrcweb.org

Electrochemical Applications

Beyond environmental remediation, this compound has emerged as a material of interest in electrochemical energy storage, specifically for sodium-ion batteries (SIBs).

Discharge Product Formation in Sodium-Oxygen Batteries

In the field of sodium-oxygen (Na-O₂) batteries, the discharge product formed at the cathode is a critical determinant of the battery's performance, including its energy efficiency and cycle life. While sodium superoxide (NaO₂) is often the primary discharge product in aprotic electrolytes, the formation of this compound (Na₂O₂) and its hydrated form, this compound dihydrate (Na₂O₂·2H₂O), can also occur under specific conditions. uwo.caosti.gov

The reaction pathway leading to either superoxide or peroxide is influenced by several factors. The presence of moisture in the gas phase, for instance, can significantly affect the composition of the discharge products. uwo.ca Studies have shown that in a dry oxygen atmosphere, NaO₂ is the predominant product, whereas the presence of humidity can lead to the formation of Na₂O₂·2H₂O. uwo.ca The formation of NaO₂ is generally preferred as it involves a one-electron transfer process, resulting in a lower charging overpotential compared to the two-electron transfer required for the decomposition of peroxide-based products. uwo.ca

The properties of the air electrode also play a crucial role. The presence of oxygen-containing functional groups on a hydrophilic electrode surface can promote a peroxide pathway, leading to the formation of peroxide-based discharge products. nih.gov Conversely, hydrophobic surfaces tend to facilitate a solution-mediated mechanism that results in the formation of larger, crystalline NaO₂ particles. uwo.ca

Role as Sacrificial Cathode Additive in Na-Ion Batteries

By incorporating Na₂O₂ into the cathode, an additional source of sodium ions is provided to compensate for the initial loss. acs.orgresearchgate.net During the initial charging process, the Na₂O₂ decomposes, releasing sodium ions that can then participate in the formation of a stable SEI layer on the anode. acs.orgnih.gov Research has demonstrated that Na₂O₂ is chemically stable in a dry atmosphere, making it compatible with standard battery manufacturing processes. acs.orgacs.org The use of Na₂O₂ as a sacrificial additive has been shown to improve the discharge capacity, capacity retention, and rate capability of Na-ion full cells. acs.orgresearchgate.net

| Additive | Theoretical Capacity (mAh/g) | Observed Capacity/Utilization | Key Characteristics |

|---|---|---|---|

| This compound (Na₂O₂) | ~400 | High charge capacity delivered | Good chemical and storage stability; compensates for Na+ loss during SEI formation. acs.orgresearchgate.net |

| Sodium Carbonate (Na₂CO₃) | 505 | ~90 mAh/g (actual decomposition) | Can stabilize the P2-phase of certain cathode materials. oup.com |

| Sodium Oxalate (Na₂C₂O₄) | 400 | >99% utilization | Lower oxidation potential can be achieved with conductive additives. researchgate.netresearchgate.net |

| Na₃P | High | - | Moisture sensitive, posing synthesis and storage challenges. oup.com |

Influence of Cell Configuration on Electrochemical Product Formation

The design and configuration of the electrochemical cell itself have a profound impact on the nature of the discharge products in Na-O₂ batteries. osti.gov Different research groups have reported various discharge products, including NaO₂, Na₂O₂, and Na₂O₂·2H₂O, and these discrepancies can often be attributed to the specific cell setups used. osti.govresearchgate.net

For example, studies have shown that a glass chamber cell can favor the formation of peroxide-based products, while a stainless-steel cell, under the same material and gas supply conditions, can lead to superoxide-based products. osti.govresearchgate.net This highlights the critical role of the cell's internal environment in dictating the reaction pathway. Factors such as the cell's airtightness and the materials used in its construction can influence the local atmosphere, including moisture levels, which in turn directs the electrochemical product formation. uwo.ca The choice of electrolyte, specifically its donor number, also plays a significant role, with high-donor-number electrolytes favoring the formation of NaO₂. rsc.org

Analytical Chemistry and Geochemical Applications

This compound's potent oxidizing capabilities have long been harnessed in analytical chemistry for the preparation of various sample types for elemental analysis.

As an Alkaline Oxidizing Solvent for Sample Decomposition

This compound is a powerful alkaline oxidizing flux used for the decomposition of a wide range of materials, particularly those that are resistant to acid digestion. samaterials.comepa.gov This method, known as peroxide fusion, involves mixing the sample with Na₂O₂ and heating it to high temperatures (typically 480-700°C). researchgate.netmurdoch.edu.au The strong oxidizing and basic nature of the molten peroxide effectively breaks down complex and refractory matrices. epa.gov

The resulting fused mass, or "cake," is readily soluble in dilute acids, bringing the elements of interest into solution for subsequent analysis. wikipedia.org This technique is particularly effective for decomposing sulfides, silicates, and certain oxides. murdoch.edu.auactlabs.com

Sample Preparation for Elemental Analysis (e.g., precious metals, rare earth elements)

Peroxide fusion is a well-established method for preparing geological and metallurgical samples for the determination of precious metals (like gold) and rare earth elements (REEs). murdoch.edu.ausgs.com For gold analysis, this compound fusion can completely dissolve gold-bearing silicate, oxide, and sulfide (B99878) minerals, which is an advantage over acid digestion methods that may not achieve complete dissolution. murdoch.edu.au

Similarly, for REE analysis in complex geological materials such as granites, sandstones, and polymetallic ores, Na₂O₂ fusion ensures the complete decomposition of refractory minerals that host these elements. analytik-jena.comnih.govplos.org This complete dissolution is crucial for obtaining accurate and reliable results when using analytical techniques like inductively coupled plasma-optical emission spectrometry (ICP-OES) or inductively coupled plasma-mass spectrometry (ICP-MS). sgs.comanalytik-jena.com The process typically involves fusing the sample with a mixture of this compound and sometimes sodium carbonate, followed by dissolution of the cooled melt in acid. perkinelmer.com

| Parameter | Typical Range/Value | Reference |

|---|---|---|

| Sample to Flux Ratio | 1:6 to 1:10 | researchgate.netmurdoch.edu.au |

| Fusion Temperature | 480°C - 700°C | researchgate.netmurdoch.edu.au |

| Crucible Material | Zirconium, Nickel, Corundum | actlabs.complos.orgrsc.org |

| Dissolution Medium | Dilute HCl or HNO₃ | researchgate.netmurdoch.edu.au |

Decomposing Complex Matrices in Geochemical and Metallurgical Samples

The primary advantage of this compound fusion is its ability to decompose highly complex and resistant sample matrices encountered in geochemistry and metallurgy. actlabs.comalsglobal.com Many minerals, such as chromite, magnetite, ilmenite, and rutile, are notoriously difficult to dissolve using acids alone. wikipedia.org this compound fusion provides a robust and effective alternative, ensuring complete sample dissolution. wikipedia.orgalsglobal.com

This comprehensive decomposition is essential for accurate total elemental analysis, as any undissolved portion of the sample would lead to an underestimation of the elemental concentrations. sgs.com The technique is widely applied in commercial analytical laboratories for the analysis of geological exploration samples, ores, and various metallurgical products. murdoch.edu.auactlabs.com While the high salt content of the resulting solution requires consideration in the subsequent analytical measurement, the completeness of the dissolution often outweighs this challenge. analytik-jena.com

Gas Generation and Oxygen Source Applications

This compound serves as a reliable source of oxygen in various specialized applications, particularly in environments where a self-contained and portable oxygen supply is critical. Its ability to release oxygen through chemical reactions makes it valuable in advanced chemical systems designed for life support.

Mechanisms of Oxygen Release

This compound releases oxygen primarily through its reaction with carbon dioxide and water. wikipedia.orgtestbook.com These reactions are not only a means of generating breathable oxygen but also serve to remove exhaled carbon dioxide from a closed environment. doubtnut.comvaia.com

The principal reaction involves this compound and carbon dioxide, which produces sodium carbonate and oxygen. wikipedia.orgdoubtnut.com

Reaction of this compound with Carbon Dioxide

This reaction is advantageous in life support systems as it simultaneously replenishes oxygen and scrubs carbon dioxide. brainly.inchegg.compearson.com

Reaction of this compound with Water

When both carbon dioxide and water are present, a reaction can occur that produces sodium bicarbonate and oxygen. wikipedia.org

Reaction of this compound with Water and Carbon Dioxide

The reaction of this compound with water is vigorously exothermic, releasing significant heat. nih.gov

Applications in Closed Breathing Systems (Submarines, Scuba Gear)

The dual capability of this compound to generate oxygen and remove carbon dioxide makes it highly suitable for use in closed breathing systems where the air is recirculated. wikipedia.orgvaia.comfishersci.fithermofisher.com These applications have historically included submarines and early forms of scuba gear, often referred to as rebreathers. nih.govafricanxmag.comgoogle.com

In submarines and other confined spaces, maintaining a breathable atmosphere is paramount. doubtnut.com this compound, sometimes in a formulation known as "oxylithe," has been used in chemical oxygen generators for this purpose. africanxmag.comdivermag.comlagona-divers-technical.com These generators or "candles" utilize the exothermic reaction of this compound to produce a steady supply of oxygen. marineinsight.comwikipedia.org When ignited, the chemical mixture releases oxygen, while the resulting byproducts capture carbon dioxide. marineinsight.comwikipedia.org